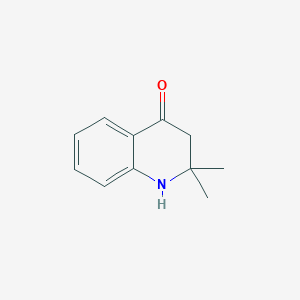

2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-dihydroquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)7-10(13)8-5-3-4-6-9(8)12-11/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVLKDAXCNBLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349195 | |

| Record name | 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132588-91-1 | |

| Record name | 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing this valuable molecular framework. We will delve into the mechanistic underpinnings of both classical and modern synthetic routes, offering detailed experimental protocols and comparative analyses to inform rational synthetic design. Furthermore, this guide will explore the burgeoning role of these derivatives in drug discovery, with a particular focus on their potential as kinase inhibitors in oncology.

The Significance of the this compound Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the design of therapeutic agents.[1] Among these, the quinolinone core stands out for its prevalence in natural products and synthetic drugs. The this compound substructure, in particular, offers a unique combination of rigidity and three-dimensionality, which can be exploited to achieve high-affinity and selective interactions with biological targets. The gem-dimethyl group at the C2 position can impart favorable pharmacokinetic properties, such as increased metabolic stability.

The therapeutic potential of this scaffold is broad. Derivatives have shown promise as cytotoxic agents against various cancer cell lines.[2] Moreover, the quinolinone nucleus is a key component of molecules targeting critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4] This pathway is frequently dysregulated in human cancers, and its inhibition is a major focus of modern drug discovery.[4]

Key Synthetic Strategies for the Construction of the this compound Core

The synthesis of the this compound core can be broadly categorized into two main approaches: classical cyclization reactions and modern cross-coupling-based strategies. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Classical Approaches: Intramolecular Cyclization Reactions

Intramolecular Friedel-Crafts acylation is a powerful method for the formation of cyclic ketones fused to an aromatic ring.[5][6] This reaction involves the cyclization of a suitable acyl precursor, typically a carboxylic acid or its derivative, onto an aromatic ring in the presence of a strong acid catalyst.[7] For the synthesis of this compound, a plausible precursor would be 3-amino-3-methyl-N-phenylbutanamide or a related derivative.

The reaction is typically promoted by Lewis acids such as AlCl₃ or Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[6] The choice of catalyst and solvent is critical to achieving high yields and minimizing side reactions.[6]

Mechanism of Intramolecular Friedel-Crafts Acylation:

The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. Subsequent deprotonation restores aromaticity and yields the cyclized product.

Caption: Intramolecular Friedel-Crafts Acylation Workflow.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation (General Procedure)

-

To a solution of the N-aryl-β-amino acid precursor in a suitable inert solvent (e.g., dichloromethane, nitrobenzene), add the Lewis acid catalyst (e.g., AlCl₃) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines from anilines and β-ketoesters.[8][9] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes thermal cyclization.[8] While the traditional Conrad-Limpach reaction is not directly applicable to the synthesis of the 2,2-dimethyl saturated ring, modifications using appropriate β-dicarbonyl equivalents can be envisioned.

A key consideration in the Conrad-Limpach synthesis is the regioselectivity of the initial condensation, which can be influenced by reaction temperature. Lower temperatures generally favor the formation of the enamine intermediate required for 4-quinolone synthesis.[10]

Mechanism of the Conrad-Limpach Synthesis:

The reaction begins with the condensation of an aniline with a β-ketoester to form an enamine. This is followed by a thermally induced electrocyclic ring closure and subsequent tautomerization to yield the 4-hydroxyquinoline product.

Caption: General Workflow of the Conrad-Limpach Synthesis.

Experimental Protocol: Conrad-Limpach Synthesis (General Procedure) [11]

-

Mix the aniline and the β-ketoester in a suitable high-boiling solvent (e.g., diphenyl ether, Dowtherm A).[11]

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to a high temperature (typically 250-280 °C) and remove the water and alcohol formed during the reaction by distillation.

-

After the reaction is complete (monitor by TLC), cool the mixture and dilute it with a suitable organic solvent.

-

Collect the precipitated product by filtration, wash with a non-polar solvent, and dry.

-

Further purification can be achieved by recrystallization.

Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling and Cyclization

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized the synthesis of heterocyclic compounds.

A highly effective and convergent strategy for the synthesis of this compound involves a Sonogashira coupling of a substituted ortho-haloaniline with a suitably functionalized alkyne, followed by an acid-mediated intramolecular cyclization.[2]

This approach offers significant advantages in terms of modularity, allowing for the facile introduction of diversity at various positions of the quinolinone scaffold.

Mechanism of Sonogashira Coupling and Cyclization:

The synthesis commences with a palladium- and copper-cocatalyzed Sonogashira coupling between an ortho-haloaniline and an alkyne bearing a tertiary alcohol, such as 2-methylbut-3-yn-2-ol. The resulting N-alkynyl aniline intermediate then undergoes an acid-catalyzed intramolecular hydroamination/cyclization to afford the desired this compound.

Caption: Sonogashira Coupling and Cyclization Workflow.

Experimental Protocol: Synthesis of 6-acetyl-2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one [2]

-

Sonogashira Coupling: To a solution of the ortho-iodoaniline derivative in a suitable solvent (e.g., water or an organic solvent with a base like pyrrolidine), add 2-methylbut-3-yn-2-ol and the palladium catalyst (e.g., PdCl₂(PPh₃)₂). Heat the reaction mixture until the starting material is consumed (monitor by TLC).

-

Cyclization: After completion of the Sonogashira coupling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) and heat to reflux.[2]

-

Upon cooling, the product precipitates. Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

| Synthetic Route | Key Starting Materials | Catalyst/Reagent | Typical Conditions | Yield (%) | Advantages | Disadvantages |

| Intramolecular Friedel-Crafts Acylation | N-Aryl-β-amino acid derivatives | Lewis or Brønsted acids (e.g., AlCl₃, PPA) | 0 °C to reflux | Variable | Convergent, can build complexity early. | Requires synthesis of precursor, harsh conditions. |

| Conrad-Limpach Type Reaction | Anilines, β-dicarbonyl equivalents | Acid or thermal | High temperatures (250-280 °C) | Moderate | Utilizes simple starting materials. | Harsh conditions, potential for side products. |

| Sonogashira Coupling and Cyclization | o-Haloanilines, 2-methylbut-3-yn-2-ol | Pd/Cu catalyst, strong acid | 50-100 °C | Good to Excellent | Modular, high yields, milder conditions. | Requires a pre-functionalized aniline. |

Applications in Drug Development: Targeting Kinase Signaling Pathways

The this compound scaffold has emerged as a promising platform for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[4] Its hyperactivation is a common event in a wide range of human cancers, making it an attractive target for therapeutic intervention.[3] Several quinazolinone-based compounds have been identified as potent inhibitors of this pathway.[12] The this compound core can serve as a scaffold for the design of novel PI3K/mTOR dual inhibitors, which may offer advantages over single-target agents by simultaneously blocking multiple nodes in this critical pathway.[4]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors requires a deep understanding of the structure-activity relationships (SAR) of the scaffold. For the this compound core, key points of diversification include:

-

Substitution on the Aromatic Ring: Modification of the aromatic ring with various substituents can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for the target kinase.

-

Derivatization at the N1 Position: The nitrogen atom of the quinolinone ring provides a handle for the introduction of different functional groups, which can be used to fine-tune the physicochemical properties of the compound and explore interactions with the solvent-exposed regions of the kinase active site.

-

Functionalization of the C3 Position: The methylene group at the C3 position can be functionalized to introduce additional points of interaction with the target protein.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and valuable platform for the discovery of novel therapeutic agents. This guide has outlined several robust synthetic strategies for the construction of this core structure, providing a foundation for the design and synthesis of diverse libraries of derivatives. The continued exploration of both classical and modern synthetic methodologies, coupled with a deeper understanding of the SAR of this scaffold, will undoubtedly lead to the development of new and improved drug candidates targeting a range of diseases, with a particular promise in the field of oncology. Future efforts in this area will likely focus on the development of more efficient and sustainable synthetic methods, as well as the application of computational and structure-based drug design to guide the optimization of lead compounds.

References

- Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)

- 2,3-Dihydroquinolin-4-one synthesis - Organic Chemistry Portal.

- Design, synthesis and evaluation of novel this compound based chalcones as cytotoxic agents.

- DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central.

- Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.

- Conrad–Limpach synthesis - Wikipedia.

- Synthesis of 2,3-Dihydroquinazoline-4(1H)-ones.

- Synthesis of quinolines through intramolecular Friedel–Crafts acylation.

- Conrad-Limpach Synthesis - SynArchive.

- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)

- US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google P

- Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. MDPI.

- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.

- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P

- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing.

- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.

- Friedel Crafts Acyl

- (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.

- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom

- Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers.

- [(C3H7)3N-SO3H]Cl IONIC LIQUID CATALYZED SYNTHESIS OF 2,3-DIHYDROQUINOZOLINE-4(1H)

- Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI.

- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. Scribd.

- Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Tre

- Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. PMC.

- Application Notes and Protocols for Intramolecular Friedel-Crafts Acyl

- PI3K/Akt/mTOR inhibitors - Adooq Bioscience.

- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/...

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. scribd.com [scribd.com]

- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one core is a significant heterocyclic scaffold that has garnered increasing interest in medicinal chemistry. Its rigid, fused-ring structure, combined with versatile functional handles, makes it an attractive starting point for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of the core chemical properties of this molecule, focusing on its synthesis, structural characterization, chemical reactivity, and its proven utility as a privileged fragment in drug discovery. We will delve into the causality behind synthetic strategies and explore the molecule's reactivity at its key active sites: the C3-methylene position, the N1-amine, the C4-carbonyl group, and the aromatic ring. This document serves as a technical resource for researchers aiming to leverage the unique chemical attributes of this scaffold in the development of novel therapeutics.

Introduction: The Strategic Value of the Dihydroquinolinone Scaffold

Nitrogen-containing heterocyclic scaffolds are foundational components in a vast array of biologically active compounds and approved pharmaceuticals.[1] Within this broad class, the 2,3-dihydroquinolin-4(1H)-one nucleus is recognized as a "privileged structure"—a molecular framework that is capable of binding to multiple, diverse biological targets.[2] This promiscuity is not random; rather, it stems from a combination of structural rigidity, defined spatial orientation of substituents, and the presence of key hydrogen bond donors and acceptors.

The specific subject of this guide, This compound , introduces a gem-dimethyl substitution at the C2 position. This structural feature serves a critical purpose: it blocks metabolic oxidation at the C2 position, a common liability in related scaffolds, thereby enhancing the metabolic stability of its derivatives. This inherent stability, coupled with its synthetic accessibility, makes it a particularly valuable building block in modern drug discovery programs, notably in the pursuit of novel cytotoxic and antifungal agents.[3][4]

Synthesis of the Core Scaffold

The construction of the this compound ring system is efficiently achieved through a multi-step sequence that leverages modern cross-coupling and cyclization methodologies. The most robust and frequently cited method involves an initial Sonogashira coupling followed by an acid-mediated intramolecular cyclization.[3]

Causality in Synthesis Design: The choice of a Sonogashira coupling is strategic. It allows for the direct and efficient formation of a carbon-carbon bond between an ortho-haloaniline derivative and a protected alkyne, setting the stage for the subsequent ring-closing reaction. The use of 2-methylbut-3-yn-2-ol is particularly advantageous as the terminal alkyne, because the resulting tertiary alcohol facilitates the final cyclization step.

Synthetic Workflow: Sonogashira Coupling and Acid-Catalyzed Cyclization

Caption: General workflow for the synthesis of the quinolinone core.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general strategy described by Barlow et al. and may require optimization based on the specific starting aniline.[3]

-

Step 1: Sonogashira Coupling.

-

To a solution of the starting ortho-haloaniline (1.0 eq) in an appropriate solvent (e.g., H₂O or an organic solvent like THF), add 2-methylbut-3-yn-2-ol (1.2 eq).

-

Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.05 eq), and a base/activator like TBAF·3H₂O (tetrabutylammonium fluoride trihydrate, 1.5 eq).[3]

-

Heat the reaction mixture at 80°C for 1-2 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting aniline.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude alkynylated aniline intermediate is often carried forward without further purification.

-

-

Step 2: Acid-Mediated Cyclization.

-

Dissolve the crude intermediate from Step 1 in a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux for 2-4 hours. The reaction involves a tandem deprotection of the tertiary alcohol and an intramolecular Michael addition (a 6-endo-trig cyclization) onto the newly formed α,β-unsaturated ketone.[5]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Spectroscopic and Physical Properties

Accurate characterization is paramount for confirming the structural integrity of the synthesized scaffold before its use in further synthetic elaborations. The following table summarizes the key analytical data. (Note: Specific experimental data for the unsubstituted parent compound is not widely published; these are characteristic values derived from closely related analogs and theoretical predictions).

| Property | Data |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.8 (dd, 1H, Ar-H), ~7.3 (m, 1H, Ar-H), ~6.8 (t, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~4.5 (br s, 1H, NH ), ~2.6 (s, 2H, CH₂ ), ~1.3 (s, 6H, 2 x CH₃ ) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~195 (C=O), ~148 (Ar-C), ~135 (Ar-CH), ~128 (Ar-C), ~120 (Ar-CH), ~118 (Ar-CH), ~116 (Ar-CH), ~55 (C(CH₃)₂), ~50 (CH₂), ~28 (CH₃) |

| IR Spectroscopy (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2970 (Aliphatic C-H stretch), ~1680 (C=O stretch, amide) , ~1600, 1480 (C=C aromatic stretch) |

| Mass Spectrometry (EI) | m/z (%): 175 (M⁺), 160 ([M-CH₃]⁺) |

Chemical Reactivity: A Multi-faceted Scaffold

The this compound scaffold possesses several reactive sites, allowing for diverse and selective functionalization. Understanding the reactivity at each site is key to designing logical synthetic routes for derivative libraries.

Caption: Key reactive sites on the quinolinone scaffold.

Reactions at the C3 α-Methylene Position

The two protons on the C3 carbon are α- to the C4-carbonyl group, rendering them acidic and susceptible to deprotonation by a suitable base. The resulting enolate is a potent nucleophile, most commonly exploited in condensation reactions.

Claisen-Schmidt Condensation: This is a cornerstone reaction for this scaffold, enabling the synthesis of α,β-unsaturated ketone systems, specifically chalcones, which are themselves a privileged class of compounds with significant biological activity.[2][3]

-

Mechanism Insight: The reaction proceeds via the formation of an enolate at the C3 position under basic conditions (e.g., KOH in ethanol). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent intermediate readily undergoes dehydration (elimination of water) to yield the thermodynamically stable, conjugated chalcone derivative.[2]

Protocol: Synthesis of a 6-Acetyl-2,2-dimethyl-dihydroquinolinone Chalcone Derivative

This protocol is a representative example of a Claisen-Schmidt condensation on a related, functionalized scaffold.[2]

-

Dissolve 6-acetyl-2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq) and an appropriate substituted benzaldehyde (1.1 eq) in an alkanol solvent such as ethanol.

-

Add a catalytic amount of a strong base, such as potassium hydroxide (KOH), to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by TLC.

-

Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried.

-

If precipitation does not occur, the reaction mixture can be poured into ice-water, and the resulting precipitate collected by filtration. Further purification can be achieved by recrystallization.

Reactions at the N1-Amine

The secondary amine at the N1 position is both nucleophilic and weakly acidic, allowing for functionalization through alkylation or acylation reactions. These modifications are crucial for modulating the pharmacokinetic properties (e.g., solubility, membrane permeability) of the final compounds.

-

N-Alkylation/N-Acylation: The N-H proton can be removed by a moderately strong base (e.g., NaH) to generate a sodium amide, which is a powerful nucleophile. This can then react with various electrophiles like alkyl halides or acyl chlorides to furnish N-substituted derivatives.[6] Direct N-furoylation has been demonstrated on related tetrahydroquinoline systems using 2-furoyl chloride and a non-nucleophilic base like triethylamine.[6]

Reactions of the C4-Carbonyl Group

The carbonyl group at C4 is a classic electrophilic site and can undergo a range of nucleophilic addition reactions.[1]

-

Reduction: The carbonyl can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄). This transformation converts the planar carbonyl into a chiral center, introducing stereochemical diversity.

-

Grignard/Organolithium Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) results in the formation of a tertiary alcohol at the C4 position, providing a straightforward method for introducing new carbon substituents.

Electrophilic Aromatic Substitution

The benzene portion of the quinolinone scaffold can undergo electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring are critical for predicting the regiochemical outcome. The secondary amine at N1 is a powerful activating group and is ortho, para-directing. Conversely, the amide carbonyl group is deactivating. The overall outcome will depend on the reaction conditions.

-

Halogenation: Reactions with halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the aromatic ring, typically at the positions activated by the amine (C5 and C7).[7]

-

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. A study on the related 2,3-dihydroquinazolin-4(1H)-one scaffold showed that dinitration occurs at the 6 and 8 positions under these conditions.[8]

Conclusion and Future Outlook

This compound is a robust and versatile chemical scaffold with significant, demonstrated potential in drug discovery. Its strategic design, which incorporates a metabolically stable gem-dimethyl group, combined with its multiple points for synthetic diversification, makes it an ideal starting point for library synthesis. The key reaction handles—the active methylene at C3, the secondary amine at N1, the electrophilic carbonyl at C4, and the aromatic ring—provide a rich chemical playground for medicinal chemists. Future work will likely focus on exploring novel substitutions, developing stereoselective reactions at the C3 and C4 positions, and further probing the biological activities of the resulting compound libraries against a wider range of therapeutic targets.

References

-

ResearchGate. (2018). Pharmacologically interesting 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinones. [Link]

-

Baghdad Science Journal. (2023). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. [Link]

-

ijarsct. (n.d.). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. [Link]

-

RSC Publishing. (2011). Supporting Information The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4. [Link]

-

RSC Medicinal Chemistry. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]

-

MDPI. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. [Link]

-

ResearchGate. (2023). (PDF) Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of antitumor resistant (by Molecule Docking). [Link]

-

PubMed. (2021). Design, synthesis and inhibitory activity of novel 2, 3-dihydroquinolin-4(1H)-one derivatives as potential succinate dehydrogenase inhibitors. [Link]

-

RSC Publishing. (n.d.). A new concise synthesis of 2,3-dihydroquinazolin-4(1H). [Link]

-

PubMed Central. (n.d.). 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one. [Link]

-

Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]

-

ResearchGate. (2025). The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. [Link]

-

ResearchGate. (2018). (PDF) Design, synthesis and evaluation of novel this compound based chalcones as cytotoxic agents. [Link]

-

Chemistry LibreTexts. (2020). 18.2: General Reactions of Carbonyl Compounds. [Link]

-

RSC Publishing. (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]

-

PubMed Central. (n.d.). Dimethyl 6-acetyl-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate. [Link]

-

Organic Chemistry Portal. (n.d.). 2,3-Dihydroquinolin-4-one synthesis. [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

-

Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. [Link]

-

Pharmacia. (2025). Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study. [Link]

-

Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. [Link]

-

MDPI. (n.d.). methanone. [Link]

-

Imperial College London. (n.d.). Introduction to Carbonyl Chemistry. [Link]

-

International Journal of Chemico-Biological Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. [4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone | MDPI [mdpi.com]

- 7. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study | MDPI [mdpi.com]

The 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quinolinone Scaffold as a Cornerstone in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design of therapeutic agents, with the quinoline and quinolinone scaffolds holding a place of particular distinction.[1][2] These structures are considered "privileged scaffolds" in medicinal chemistry, a term that denotes their ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[3][4] The versatility of the quinoline nucleus, which allows for functionalization at multiple positions, has made it an attractive starting point for the development of novel drugs.[5]

Derivatives of the broader quinoline family have demonstrated a remarkable range of biological effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and cardiovascular activities.[6][7][8] This wide therapeutic window has spurred extensive research into the synthesis and biological evaluation of various quinoline-based compounds.[4]

Within this important class of molecules, the 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one core represents a particularly interesting and synthetically accessible scaffold. The gem-dimethyl substitution at the 2-position offers a unique structural feature that can influence the molecule's conformation and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the this compound scaffold, from its synthesis to its applications in medicinal chemistry, with a focus on its potential as a source of novel anticancer agents.

Synthesis of the this compound Scaffold: A Strategic Approach

The construction of the this compound core can be efficiently achieved through a multi-step synthetic sequence that combines the power of transition metal-catalyzed cross-coupling with a subsequent acid-mediated cyclization. A key and effective method involves the Sonogashira coupling of a substituted ortho-aniline with 2-methylbut-3-yn-2-ol, followed by an intramolecular cyclization.[1]

The Sonogashira coupling is a robust and versatile reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[9] This reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a powerful tool in organic synthesis.[10]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the this compound scaffold.

Detailed Experimental Protocol: Synthesis of 6-acetyl-2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one

This protocol is adapted from a reported synthesis of chalcone derivatives based on the this compound scaffold.[1]

Step 1: Iodination of 4-aminoacetophenone

-

To a solution of 4-aminoacetophenone in methanol, add calcium carbonate.

-

Slowly add a solution of iodine monochloride (ICl) in methanol.

-

Stir the reaction mixture at room temperature for 15 hours.

-

Dilute the mixture with diethyl ether and quench with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield 4-amino-3-iodoacetophenone.

Step 2: Acetylation of 4-amino-3-iodoacetophenone

-

To a solution of 4-amino-3-iodoacetophenone in acetic anhydride at room temperature, slowly add concentrated sulfuric acid.

-

Stir the reaction for twelve hours.

-

Extract the product with ethyl acetate and water.

-

Dry the combined organic phases over anhydrous sodium sulfate to yield the corresponding acetamide.

Step 3: Sonogashira Coupling

-

To a solution of the acetamide from Step 2 in an appropriate solvent (e.g., pyrrolidine/water), add PdCl2 and 2-methylbut-3-yn-2-ol.

-

Heat the reaction mixture at 50°C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform a suitable work-up to isolate the coupled product.

Step 4: Acid-Mediated Cyclization and Hydrolysis

-

Reflux the product from Step 3 in a mixture of concentrated hydrochloric acid and water for 2 hours.

-

This step facilitates both the cyclization to form the dihydroquinolinone ring and the hydrolysis of the acetyl group.

-

After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain 6-acetyl-2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one.

Biological Activities and Therapeutic Potential

The this compound scaffold has emerged as a promising framework for the development of novel therapeutic agents, particularly in the field of oncology.

Anticancer Activity

Derivatives of the this compound scaffold, especially those incorporating a chalcone moiety, have demonstrated significant cytotoxic activity against various cancer cell lines.[1] Chalcones are a class of natural and synthetic compounds known for their wide range of biological activities, including anticancer effects. The hybridization of the this compound scaffold with the chalcone pharmacophore has yielded compounds with low micromolar cytotoxic activity.[1]

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

While the precise mechanism of action for many of these derivatives is still under investigation, the broader class of quinolinone and chalcone compounds are known to exert their anticancer effects through multiple pathways. These include the induction of apoptosis (programmed cell death) and interference with the cell cycle.[11][12]

Caption: Proposed mechanisms of anticancer action for the scaffold derivatives.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activity of some chalcone derivatives of 6-acetyl-2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one against NCI-N87 (human gastric carcinoma) and DLD-1 (human colorectal adenocarcinoma) cancer cell lines.

| Compound ID | R-group on Chalcone | Cell Line | IC50 (µM)[1] |

| 13a | 4-Fluorophenyl | NCI-N87 | 3.2 |

| DLD-1 | 4.1 | ||

| 13b | 4-Chlorophenyl | NCI-N87 | 2.8 |

| DLD-1 | 3.5 | ||

| 13c | 4-Bromophenyl | NCI-N87 | 2.5 |

| DLD-1 | 3.1 | ||

| 13d | 4-Nitrophenyl | NCI-N87 | >10 |

| DLD-1 | >10 | ||

| 13e | 4-Methoxyphenyl | NCI-N87 | 4.5 |

| DLD-1 | 5.2 |

Structure-Activity Relationship (SAR) Insights

The data presented in the table above provides valuable insights into the structure-activity relationship of these chalcone derivatives:

-

Halogen Substitution: The presence of a halogen (F, Cl, Br) at the 4-position of the phenyl ring of the chalcone moiety appears to be favorable for cytotoxic activity, with the bromo-substituted compound (13c) showing the highest potency.

-

Electron-Withdrawing vs. Electron-Donating Groups: A strong electron-withdrawing group like nitro (NO2) at the 4-position (13d) leads to a significant decrease in activity. Conversely, an electron-donating methoxy group (OCH3) at the 4-position (13e) results in moderate activity.

-

Implication for Drug Design: These findings suggest that the electronic properties of the substituent on the chalcone ring play a crucial role in the cytotoxic potency of these compounds. Further optimization could involve exploring a wider range of substituents to fine-tune the electronic and steric properties of this part of the molecule.

Potential as TRPM2 and Cholinesterase Inhibitors

While the primary focus of research on the this compound scaffold has been on its anticancer properties, the broader class of dihydroquinazolin-4(1H)-ones has shown inhibitory activity against other important biological targets, such as the Transient Receptor Potential Melastatin 2 (TRPM2) channel and cholinesterases.[10][13]

-

TRPM2 Inhibition: The TRPM2 channel is a calcium-permeable ion channel that is implicated in various pathological conditions, including neurodegenerative diseases and inflammation.[10] The development of selective TRPM2 inhibitors is an active area of research, and the dihydroquinolinone scaffold could serve as a starting point for the design of such agents.

-

Cholinesterase Inhibition: Cholinesterase inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine in the brain.[13] The potential of this compound derivatives as cholinesterase inhibitors warrants further investigation.

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro biological assays is essential. The following are detailed protocols for key assays.

Cytotoxicity/Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram for MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and then make serial dilutions in cell culture medium.

-

Treatment: Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.[14]

Principle: The assay is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[14]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

Cholinesterase enzyme solution

-

Test compound solution at various concentrations

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the cholinesterase enzyme solution to each well and incubate for a short period.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the test compound.

-

Determine the percentage of inhibition of the enzyme activity by the test compound compared to the control (without inhibitor).

-

Calculate the IC50 value for the test compound.

-

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile core structure in medicinal chemistry. Its straightforward synthesis and the demonstrated cytotoxic activity of its derivatives highlight its potential for the development of novel anticancer agents. The preliminary structure-activity relationship data provides a solid foundation for the rational design of more potent and selective compounds.

Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Space: Synthesis of a broader range of derivatives with diverse substituents at various positions of the quinolinone ring and the appended pharmacophores to build a more comprehensive SAR.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent compounds to understand their mechanism of action.

-

Exploration of Other Therapeutic Areas: Investigation of the potential of this scaffold as a source of inhibitors for other targets, such as TRPM2 and cholinesterases.

-

In Vivo Evaluation: Advancement of the most promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity.

By systematically exploring the chemical and biological landscape of the this compound scaffold, the scientific community can unlock its full potential in the quest for new and effective therapies for a range of human diseases.

References

-

Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(9), 2889. [Link]

-

Bhardwaj, A., et al. (2018). Design, synthesis and evaluation of novel this compound based chalcones as cytotoxic agents. Heliyon, 4(9), e00767. [Link]

-

Chen, J., et al. (2016). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 7(1), 84-95. [Link]

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]

- (This reference is intentionally left blank)

-

Kaur, R., et al. (2014). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 14(4), 307-326. [Link]

-

Kumar, A., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry, 43, 116262. [Link]

- (This reference is intentionally left blank)

-

Musiol, R. (2017). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 5, 8. [Link]

- (This reference is intentionally left blank)

- (This reference is intentionally left blank)

-

Perraud, A. L., et al. (2001). TRPM2 is an ion channel that is activated by ADP-ribose. Nature, 411(6837), 595-599. [Link]

-

Prajapati, S. M., et al. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 132-146). Royal Society of Chemistry. [Link]

-

Sharma, P. C., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1654-1664. [Link]

-

Singh, T., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 361-396. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-

Sugimoto, H., et al. (2002). Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. Current Medicinal Chemistry, 9(2), 111-135. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]

- 14. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

Topic: Acid-Mediated Cyclization in Quinolinone Synthesis

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its synthesis has been a subject of intense research for over a century, with acid-mediated cyclization remaining a cornerstone of many synthetic strategies. This guide provides a comprehensive exploration of the principles and practices governing these critical reactions. We will dissect the mechanisms of classical named reactions, evaluate the role and selection of various acid catalysts—from traditional Brønsted superacids to modern heterogeneous systems—and offer field-proven experimental protocols. By elucidating the causality behind experimental choices and integrating self-validating systems within our methodologies, this document serves as an in-depth technical resource for professionals engaged in the synthesis and development of quinolinone-based compounds.

The Strategic Importance of Acid-Mediated Cyclization

The construction of the bicyclic quinolinone core fundamentally relies on the formation of a new carbocyclic ring fused to an existing aniline or aniline derivative. Acid catalysis is a powerful tool to achieve this transformation, typically through an intramolecular electrophilic aromatic substitution. The overarching principle involves generating a highly electrophilic center that can be attacked by the electron-rich aniline ring.

The acid catalyst plays a dual role:

-

Activation: It protonates or coordinates to a carbonyl group (or a precursor) within the side chain, dramatically increasing its electrophilicity.

-

Dehydration: In many cases, the acid promotes the final dehydration step, leading to the aromatization of the newly formed ring system.

The choice of acid is therefore not a trivial matter; it directly influences reaction rates, yields, and even regioselectivity.

Figure 1: Generalized workflow for acid-catalyzed quinolinone synthesis.

Foundational Methodologies: The Named Reactions

Several classical named reactions form the bedrock of quinolinone synthesis, each employing acid catalysis under distinct conditions. Understanding these provides a framework for modern synthetic design.

The Conrad-Limpach-Knorr Synthesis

Developed in the late 19th century, this reaction synthesizes 4-quinolinones from anilines and β-ketoesters.[1][2] The synthesis is typically a two-step process where the conditions of the second, acid-catalyzed cyclization step are critical.

Mechanism & Causality: The initial condensation of aniline with a β-ketoester forms a β-anilinoacrylate intermediate. This intermediate requires substantial thermal energy and a strong acid catalyst to cyclize. The high temperatures (often >200 °C) are necessary to overcome the energy barrier of dearomatizing the aniline ring during the cyclization.[1] Strong acids like sulfuric acid, or high-boiling solvents like diphenyl ether, are employed to achieve these conditions.[1]

Figure 2: Conrad-Limpach cyclization mechanism.

Field Insights: The primary limitation of this method is its harshness, which restricts the substrate scope to molecules lacking heat-sensitive functional groups.[1] The use of difficult-to-remove, high-boiling solvents is another practical challenge.[1]

The Gould-Jacobs Reaction

This versatile method produces 4-hydroxyquinolines (the tautomeric form of 4-quinolinones) from an aniline and diethyl ethoxymethylidenemalonate (EMME).[2][3] The key step is a thermally-driven cyclization that can be facilitated by acidic catalysts.

Mechanism & Causality: The reaction proceeds through an initial condensation to form an anilinomethylenemalonate intermediate. This intermediate undergoes thermal cyclization via an electrocyclic reaction to form the quinolinone ring. While often performed at high temperatures in solvents like diphenyl ether, the cyclization can be catalyzed by acids such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which allows for significantly milder conditions and shorter reaction times. The acid likely protonates one of the ester carbonyls, activating it for nucleophilic attack by the aniline ring.

Figure 3: Gould-Jacobs reaction pathway.

Camps Cyclization (Acid-Catalyzed Variant)

While classically a base-catalyzed reaction, the Camps cyclization of an o-acylaminoacetophenone can also be performed under acidic conditions to yield hydroxyquinolines.[4] The choice between acid or base catalysis can influence the regioselectivity of the final product.

Mechanism & Causality: In the presence of acid, the ketone carbonyl is protonated, which facilitates enolization. The enol form then acts as the nucleophile, attacking the protonated amide carbonyl in an intramolecular aldol-type condensation. Subsequent dehydration leads to the quinolinone product. The acid catalyst is crucial for activating both carbonyl groups involved in the cyclization.

The Modern Catalyst's Role: Precision and Efficiency

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign catalysts for these classical transformations.[5]

Brønsted and Superacids

Strong Brønsted acids remain highly relevant.

-

Polyphosphoric Acid (PPA): Acts as both a strong acid and a dehydrating agent, often used for Conrad-Limpach and Friedländer syntheses. Its high viscosity can complicate workup.

-

Trifluoromethanesulfonic Acid (TfOH) / Triflic Anhydride (Tf₂O): These superacids can promote cyclizations under much milder conditions than traditional methods.[6] For example, they can be used to generate highly reactive nitrilium salt intermediates in situ, which then undergo cyclization.[6]

-

Eaton's Reagent (P₂O₅/MeSO₃H): A powerful dehydrating and cyclizing agent, often providing higher yields and cleaner reactions than PPA for Gould-Jacobs type cyclizations.[1]

Solid Acid Catalysts

The use of heterogeneous solid acids represents a significant advance in green chemistry.[7]

-

Montmorillonite K-10: This acidic clay can catalyze condensation, cyclization, and even the final oxidation step in a one-pot domino process, often under microwave irradiation.[8] This dramatically reduces reaction times from hours to minutes.[8]

-

Zeolites & Nafion: These solid-state acids offer high thermal stability and shape selectivity.

Key Advantages of Solid Acids:

-

Ease of Separation: The catalyst is simply filtered off, simplifying product purification.

-

Reusability: Catalysts can often be recovered and reused multiple times without significant loss of activity.[8]

-

Milder Conditions: Reactions can often be run at lower temperatures.

-

Reduced Waste: Eliminates the need for stoichiometric amounts of corrosive, hazardous acids and subsequent neutralization steps.

| Catalyst Type | Common Examples | Typical Conditions | Key Advantages | Causality for Choice |

| Classical Brønsted | H₂SO₄, PPA | >200 °C, neat or high-boiling solvent | Low cost, powerful dehydrating agent | Needed for difficult cyclizations requiring high activation energy and water removal. |

| Superacids | TfOH, Eaton's Reagent | 25 - 120 °C | High reactivity, enables milder conditions | Used for sensitive substrates or to generate highly reactive intermediates.[6] |

| Solid Acids | Montmorillonite K-10, Zeolites | 80 - 150 °C (often with MW) | Reusable, easy workup, eco-friendly | Chosen for process optimization, green chemistry initiatives, and simplified purification.[8] |

Table 1: Comparison of Acid Catalyst Classes for Quinolinone Synthesis.

Experimental Protocol: A Self-Validating Workflow

Here we present a robust protocol for a microwave-assisted, solid-acid catalyzed Gould-Jacobs type synthesis, which exemplifies a modern, efficient approach.

Objective: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 1: Condensation of Aniline and EMME

-

Procedure: In a 10 mL microwave process vial, combine aniline (1.0 eq), diethyl ethoxymethylidenemalonate (EMME, 1.05 eq), and Montmorillonite K-10 (20% by weight of aniline).

-

Causality: A slight excess of EMME ensures complete consumption of the limiting aniline. The K-10 clay acts as a Lewis acid site to catalyze the condensation reaction, replacing traditional solvent-based heating.[8]

-

Execution: Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 5-7 minutes.

-

Monitoring: The reaction can be monitored by TLC (e.g., 3:1 Hexanes:EtOAc), observing the disappearance of the aniline spot.

Step 2: Cyclization and Workup

-

Procedure: After cooling, add diphenyl ether (5 mL) to the vial to act as a high-boiling thermal medium.

-

Causality: Diphenyl ether is a classic solvent for thermal cyclizations due to its high boiling point (~258 °C) and inertness, ensuring the necessary energy for the ring-closing step is achieved.

-

Execution: Return the vial to the microwave reactor. Irradiate at 220 °C for 15 minutes.

-

Workup: Cool the reaction mixture to room temperature. The mixture will solidify. Add diethyl ether (20 mL) and triturate the solid. Filter the resulting precipitate and wash thoroughly with fresh diethyl ether.

-

Causality: The desired quinolinone product is insoluble in diethyl ether, while the diphenyl ether solvent and any non-polar side products are washed away. This is a critical purification step that avoids column chromatography at this stage.

-

Drying: Dry the solid product under vacuum.

Step 3: Self-Validation and Characterization

-

Yield & Melting Point: Record the final mass and calculate the yield. Measure the melting point and compare it to the literature value. A sharp melting point is an indicator of high purity.

-

¹H NMR (DMSO-d₆):

-

Expected Signals: A singlet around 8.5 ppm (C2-H), aromatic multiplets between 7.2-8.2 ppm (4H), a quartet around 4.2 ppm (ester -CH₂-), a triplet around 1.3 ppm (ester -CH₃), and a broad singlet >11 ppm (N-H).

-

Validation: The presence of the low-field N-H proton and the characteristic C2-H singlet, along with the correct integration, confirms the formation of the quinolinone ring.

-

-

Mass Spectrometry (ESI+):

-

Expected Ion: [M+H]⁺ corresponding to the calculated molecular weight.

-

Validation: Confirms the correct molecular weight of the synthesized compound.

-

Figure 4: Experimental workflow for solid-acid catalyzed quinolinone synthesis.

Conclusion and Future Outlook

Acid-mediated cyclization is a robust and enduring strategy for the synthesis of the vital quinolinone core. While classical methods requiring harsh conditions remain instructive, the field has decisively moved towards more sophisticated catalytic systems. The adoption of superacids, and particularly reusable solid acids, has enabled the development of milder, faster, and more environmentally sustainable protocols.[6][8] For the modern researcher, success lies not just in knowing the named reactions, but in understanding the causality behind catalyst and condition selection. The future of this field will likely focus on expanding the substrate scope of these green catalytic systems, developing enantioselective variants, and integrating these foundational cyclization reactions into complex, multi-step syntheses for next-generation pharmaceuticals.

References

-

Żak, A., Ploch-Rybka, M., & Kaczor, A. A. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 3051. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. [Link]

-

Singh, R., Kaur, A., & Kumar, V. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-254. [Link]

-

Wang, Z., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 15(4), 441. [Link]

-

De Paolis, M., et al. (2010). Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach. Tetrahedron Letters, 51(49), 6542-6545. [Link]

-

Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8657-8682. [Link]

-

Mulugeta, E., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Journal of the Iranian Chemical Society, 17, 2855-2887. [Link]

-

Wikipedia. (n.d.). Quinoline. [Link]

-

Rathor, A. S. (2021). Synthesis of Quinoline by acid catalyst & its evaluation. YouTube. [Link]

-

Wikipedia. (n.d.). Camps quinoline synthesis. [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Domino Reactions for 2,3-Dihydro-4(1H)-quinolinone Synthesis

Abstract

The 2,3-dihydro-4(1H)-quinolinone core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents.[1] Traditional multi-step syntheses of these heterocycles often suffer from drawbacks such as low overall yields, significant waste generation, and high operational costs. Domino reactions, also known as tandem or cascade reactions, offer an elegant and powerful solution, enabling the construction of complex molecular architectures in a single, efficient operation from simple starting materials.[2] This guide provides an in-depth technical overview of key domino strategies for synthesizing 2,3-dihydro-4(1H)-quinolinones, intended for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings, field-proven protocols, and strategic advantages of several core methodologies, including reduction-cyclization sequences, SNAr-terminated reactions, and advanced asymmetric organocatalyzed approaches.

The Strategic Advantage of Domino Reactions

Domino reactions are a cornerstone of modern synthetic chemistry, prized for their efficiency and adherence to the principles of green chemistry.[2] By combining multiple bond-forming events into a single, uninterrupted sequence without isolating intermediates, these reactions offer numerous benefits:

-

Enhanced Atom Economy: Maximizing the incorporation of starting material atoms into the final product.

-

Reduced Waste: Minimizing the use of solvents for workup and purification of intermediates.

-

Operational Simplicity: Decreasing the number of laboratory operations, saving time and resources.

-

Increased Complexity: Allowing for the rapid construction of intricate molecular frameworks.[2]

This guide focuses on the practical application of these principles to the synthesis of 2,3-dihydro-4(1H)-quinolinones, a vital heterocyclic motif.

Domino Strategy I: Dissolving Metal Reduction-Cyclization

A robust and straightforward approach to 2-aryl-2,3-dihydro-4(1H)-quinolinones involves an initial reduction of a nitro group, which then triggers an intramolecular cyclization. This method is particularly effective for creating the core quinolinone structure from readily available nitro-substituted chalcones.

Mechanistic Rationale

The reaction is initiated by the reduction of an aromatic nitro group to an aniline using a dissolving metal system, such as iron powder in strong acid.[2] The choice of a potent acid like concentrated HCl is critical for achieving efficient conversion.[2] Once the aniline is formed in situ, its nucleophilic amino group attacks the protonated enone of the chalcone backbone in an intramolecular fashion, leading to the formation of the six-membered heterocyclic ring and, after tautomerization, the final 2,3-dihydro-4(1H)-quinolinone product.[2]

Caption: Mechanism of the Reduction-Cyclization Domino Reaction.

Experimental Protocol: Dissolving Metal Reduction-Cyclization

This protocol is adapted from a reported procedure for accessing 2-aryl-2,3-dihydro-4(1H)-quinolinones.[2]

-

Reaction Setup: To a solution of the starting nitro-substituted chalcone (1.0 mmol) in a suitable solvent, add iron powder (e.g., 5.0 mmol).

-

Initiation: Add concentrated hydrochloric acid dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 100 °C for 30 minutes. The use of strong acid is crucial for an efficient conversion.[2]

-

Workup: After cooling, dilute the mixture with water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Scope and Yields

This method has been shown to be effective for a range of substrates, affording the desired products in good yields.

| Entry | Substituent on Chalcone | Yield (%) |

| 1 | Phenyl | 88 |

| 2 | 4-Chlorophenyl | 85 |

| 3 | 4-Methoxyphenyl | 82 |

| 4 | 2-Naphthyl | 72 |

| Data adapted from Bunce, R. A., et al.[2] |

Domino Strategy II: Imine Addition-SNAr Sequence

For the synthesis of highly substituted 2,3-dihydro-4(1H)-quinolinones, a domino strategy involving an imine addition followed by an intramolecular nucleophilic aromatic substitution (SNAr) is particularly powerful.[3] This approach builds complexity rapidly by forming two C-N bonds and one C-C bond in a single operation.

Mechanistic Rationale

The sequence begins with the addition of a β-ketoester, such as tert-butyl 2-fluoro-5-nitrobenzoylacetate, to a pre-formed imine.[3] This addition creates a secondary amine intermediate. The newly formed amine is perfectly positioned to act as an intramolecular nucleophile, attacking the electron-deficient aromatic ring at the carbon bearing the fluorine atom. The fluorine, being a good leaving group, is displaced in a classic SNAr reaction, closing the six-membered ring to furnish the dihydroquinolinone product, which exists as a stable enol.[3] A key advantage of this protocol is that it proceeds efficiently at room temperature without the need for a base.[3]

Caption: Mechanism of the Imine Addition-SNAr Domino Reaction.

Experimental Protocol: Imine Addition-SNAr

This protocol is based on the work of Bunce and Schammerhorn.[3]

-

Reactant Preparation: Prepare the required imine by standard condensation of an aldehyde and a primary amine.

-

Reaction Setup: In a flask, dissolve the pre-formed imine (1.0 mmol) in a suitable solvent (e.g., dichloromethane).

-

Addition: Add a solution of tert-butyl 2-fluoro-5-nitrobenzoylacetate (1.0 mmol) to the imine solution at room temperature.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel to yield the target dihydroquinolinone as its stable enol.

Scope and Yields

This method is highly effective for aldimines, but sterically demanding ketimines may fail to yield the desired products.[3] The use of tert-butyl esters is preferred for versatility in subsequent transformations.[3]

| Entry | Imine derived from | Yield (%) |

| 1 | Benzaldehyde | 97 |

| 2 | 4-Chlorobenzaldehyde | 95 |

| 3 | 4-Methoxybenzaldehyde | 92 |

| 4 | Cinnamaldehyde | 74 |

| Data adapted from Bunce, R. A., et al.[3] |

Domino Strategy III: Asymmetric Organocatalyzed Synthesis

Achieving enantioselectivity is a paramount goal in drug development. An elegant asymmetric domino approach to 2-aryl-2,3-dihydro-4(1H)-quinolinones utilizes a bifunctional chiral organocatalyst.

Mechanistic Rationale

This sophisticated strategy employs a thiourea catalyst derived from quinine.[3] The catalyst operates through a dual-activation mechanism. First, the thiourea moiety activates the β-ketoester substrate via hydrogen bonding, increasing its acidity and pre-organizing it for the reaction.[3] Simultaneously, the basic quinuclidine portion of the quinine scaffold deprotonates the acidic sulfonamide group on the aniline nitrogen. This generates a nucleophile that undergoes a highly enantioselective intramolecular conjugate addition to the polarized double bond of the side chain.[3] The reaction cascade is followed by hydrolysis, decarboxylation, and cleavage of the sulfonamide to deliver the chiral dihydroquinolinones with high enantiomeric excess.[3]

Caption: Asymmetric Synthesis via Bifunctional Organocatalysis.

Experimental Protocol: Asymmetric Synthesis

This protocol is a generalized representation based on the work of Lu and co-workers.[3]

-

Reaction Setup: To a solution of the N-sulfonated substrate with a β-ketoester moiety (0.1 mmol) in a suitable solvent (e.g., toluene) at the specified temperature, add the chiral thiourea catalyst (e.g., 10 mol%).

-

Reaction: Stir the reaction mixture for the required time (e.g., 24-72 hours), monitoring by TLC.

-

Quenching: Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Post-Cascade Processing: Subject the crude cyclized intermediate to a sequence of hydrolysis, decarboxylation, and cleavage of the sulfonamide protecting group using standard literature procedures.

-

Purification: Purify the final product by flash column chromatography to obtain the enantiomerically enriched 2,3-dihydro-4(1H)-quinolinone.

Scope and Enantioselectivity

This method provides excellent yields and high levels of enantiocontrol across various substrates.

| Entry | Aryl Group on Side Chain | Yield (%) | ee (%) |

| 1 | Phenyl | 91 | 92 |

| 2 | 4-Nitrophenyl | 85 | 98 |

| 3 | 4-Bromophenyl | 88 | 90 |

| 4 | 2-Thienyl | 65 | 78 |

| Data adapted from Lu, Y., et al. as cited in Bunce, R. A., et al.[3] |

Conclusion

Domino reactions represent a highly sophisticated and practical strategy for the synthesis of 2,3-dihydro-4(1H)-quinolinones. The methodologies discussed herein—from straightforward reduction-cyclization sequences to complex, highly enantioselective organocatalyzed transformations—demonstrate the power and versatility of this approach. By minimizing steps and maximizing efficiency, these reactions provide a direct and often more sustainable route to valuable heterocyclic building blocks. For professionals in drug discovery and development, mastering these advanced synthetic tools is essential for the rapid and effective generation of novel chemical entities with therapeutic potential. Future efforts will likely focus on expanding the substrate scope, developing new catalytic systems, and applying these principles to the construction of even more complex polycyclic frameworks.

References

-

Bunce, R. A. & Nammalwar, B. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(1), 817-854. [Link]

-

Bunce, R. A. & Nammalwar, B. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(1), 817-854. [Link]

-

Sarva, S. et al. (2024). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinazolinones. Organic Chemistry Portal. [Link]

-

Weglinska, E., & Staszewska-Krajewska, O. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(19), 6825. [Link]

-

Wang, Z., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(19), 6296. [Link]

-

Abd El-Aal, H. A. K. & El-Emary, T. I. (2019). Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence. Australian Journal of Chemistry, 72(12), 945-956. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Organic Chemistry Portal. [Link]

-

Renge, A. S., et al. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Sravanthi, G., et al. (2016). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Tetrahedron Letters, 57(32), 3683-3687. [Link]

-

Bunce, R. A., & Nammalwar, B. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(1), 817-854. [Link]

-